Nornicotine
Overview
Description
Nornicotine is an alkaloid found in various plants, including the tobacco plant (Nicotiana). It is chemically similar to nicotine but lacks a methyl group. This compound is a precursor to the carcinogen N-nitrosothis compound, which is produced during the curing and processing of tobacco . This compound can react in human saliva to form N-nitrosothis compound, a known type 1 carcinogen .
Synthetic Routes and Reaction Conditions:
Demethylation of Nicotine: One common method for synthesizing this compound is the demethylation of nicotine.
Partial Reduction of Myosmine: Another route involves the partial reduction of 3-myosmine using standard catalytic hydrogenation conditions with palladium as a catalyst or with sodium borohydride.
Industrial Production Methods:
Solid-Supported Reagents and Scavengers: The sequential use of solid-supported reagents and scavengers has led to an efficient synthesis of this compound and its derivatives.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under catalytic hydrogenation conditions.
Substitution: this compound can participate in substitution reactions, especially in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium or sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products:
Oxidation: Products may include various oxidized derivatives of this compound.
Reduction: The racemic product of this compound.
Substitution: Substituted this compound derivatives.
Mechanism of Action
Target of Action
Nornicotine, an alkaloid found in various plants including Nicotiana, the tobacco plant , primarily targets the alpha-6 and alpha-7 subunits of nicotinic acetylcholine receptors (nAChRs) . These receptors are crucial for a range of neuronal activities .
Mode of Action
This compound interacts with its targets, the nAChRs, leading to a variety of effects. It has been shown that alpha-7 receptors are responsive to this compound, and the action at these receptors leads to improved cognition and attention . It also inhibits the dopamine transporter in the striatum via nAChR and releases dopamine in rats .
Biochemical Pathways
This compound is formed from nicotine through a process called demethylation, which is catalyzed by CYP82Es . This process is part of the broader nicotine biosynthesis pathway, which is regulated by ethylene response factor (ERF) transcription factors . These factors upregulate metabolic and transport genes directly involved in the pathway .
Pharmacokinetics
The pharmacokinetics of this compound, like nicotine, involves absorption, distribution, metabolism, and excretion . The rate of absorption and distribution profoundly affects the magnitude of the pharmacological effect of this compound . The rate of metabolism of this compound affects its pharmacology by determining the level of this compound in the body with any given rate of consumption of tobacco .
Result of Action
The interaction of this compound with nAChRs leads to a variety of effects. It has been suggested that this compound may mediate some of the neuroprotective effects of nicotine . Moreover, this compound’s durable presence in the brain may lead to improved cognition and attention .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the production of this compound in tobacco plants is influenced by jasmonates, a type of plant hormone . These hormones play a crucial signaling role in activating transcriptional regulators that coordinate the expression of downstream metabolic and transport genes involved in nicotine production .
Biochemical Analysis
Biochemical Properties
Nornicotine is formed from nicotine through demethylation catalyzed by CYP82Es . This biochemical reaction involves the removal of a methyl group from nicotine, resulting in the formation of this compound .
Cellular Effects
The effects of this compound on cells are largely related to its role in nicotine biosynthesis and its impact on the production of other alkaloids . As a precursor of a carcinogenic tobacco-specific nitrosamine, this compound can have significant effects on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various enzymes involved in nicotine biosynthesis . For instance, the demethylation of nicotine to form this compound is catalyzed by the enzyme CYP82E .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely related to its role in nicotine biosynthesis
Metabolic Pathways
This compound is involved in the nicotine biosynthesis pathway . This pathway involves multiple enzymes and cofactors, and this compound plays a crucial role in this process .
Transport and Distribution
This compound, like other alkaloids biosynthesized in the roots of tobacco plants, is transported to the leaves, where it is stored in vacuoles as a defense against predators .
Subcellular Localization
The subcellular localization of this compound is largely in the vacuoles of leaf cells . This localization is crucial for the plant’s defense mechanisms, as the alkaloids stored in the leaves can help deter predators .
Scientific Research Applications
Nornicotine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Comparison with Similar Compounds
Nicotine: Chemically similar to nornicotine but contains a methyl group.
Anabasine: Another pyridine alkaloid found in Nicotiana species.
Anatabine: A pyridine alkaloid similar to nicotine and this compound.
Comparison:
Nicotine vs. This compound: Nicotine contains a methyl group, whereas this compound does not.
Anabasine and Anatabine: These compounds are also pyridine alkaloids found in tobacco but differ in their specific chemical structures and biological activities.
This compound’s unique chemical structure and its role as a precursor to harmful compounds make it a significant target for research and industrial applications.
Properties
IUPAC Name |
3-pyrrolidin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKUKUCHPMASKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862034 | |
Record name | (+/-)-Nornicotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; Develops a mild amine odor; [Merck Index] Colorless or pale yellow liquid; Hygroscopic; [Alfa Aesar MSDS], Liquid | |
Record name | Nornicotine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15574 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Nornicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
260 °C, 270 °C | |
Record name | Nornicotine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nornicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Miscible in water; Very soluble in alcohol, chloroform, ether, petr ether, kerosene, oils | |
Record name | Nornicotine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0737 at 20 °C/4 °C | |
Record name | Nornicotine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0097 [mmHg] | |
Record name | Nornicotine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15574 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Hygroscopic, somewhat viscous liquid | |
CAS No. |
5746-86-1, 494-97-3 | |
Record name | (±)-Nornicotine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5746-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nornicotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Nornicotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyrrolidin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Nornicotine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nornicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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